molecular formula C10H12O3 B6202417 3-ethyl-4-methoxybenzoic acid CAS No. 22934-35-6

3-ethyl-4-methoxybenzoic acid

Cat. No.: B6202417
CAS No.: 22934-35-6
M. Wt: 180.2
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Description

3-Ethyl-4-methoxybenzoic acid (CAS 22934-35-6) is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . This substituted benzoic acid derivative serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. The compound features both a carboxylic acid group and a methoxy group on its aromatic ring, making it a versatile precursor for the synthesis of more complex molecules, including various esters . Researchers utilize this compound in the development of new chemical entities, leveraging its structure for further functionalization. The compound requires specific handling and storage conditions, often involving cold-chain transportation to ensure stability . This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for application in humans or animals.

Properties

CAS No.

22934-35-6

Molecular Formula

C10H12O3

Molecular Weight

180.2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of 3 Ethyl 4 Methoxybenzoic Acid

Established and Emerging Synthetic Routes to 3-Ethyl-4-methoxybenzoic Acid

The construction of this compound can be approached through several strategic pathways. These routes often involve the sequential introduction of the ethyl, methoxy (B1213986), and carboxylic acid functionalities onto a benzene (B151609) ring, requiring careful control of regioselectivity.

Regioselective Alkylation and O-Methylation Strategies

A primary strategy for synthesizing this compound involves the functionalization of a pre-existing substituted benzene ring. This can be achieved by starting with a commercially available precursor and introducing the ethyl and methyl groups in a controlled manner.

One plausible route begins with 4-hydroxybenzoic acid. The first step would be the regioselective introduction of an ethyl group at the 3-position. This can be challenging due to the directing effects of the hydroxyl and carboxyl groups. A Friedel-Crafts alkylation could be considered, though such reactions on highly substituted or deactivated rings like benzoic acid can be problematic and may require harsh conditions or specific catalysts. doubtnut.comstackexchange.comquora.com The carboxylic acid group is strongly deactivating, which typically hinders Friedel-Crafts reactions. doubtnut.comstackexchange.com

A more controlled approach would involve starting with a precursor where the desired substitution pattern is already partially established, such as 3-ethyl-4-hydroxybenzoic acid. This intermediate could then undergo O-methylation of the phenolic hydroxyl group. Methylation is commonly achieved using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. For instance, a patented process describes the methylation of similar hydroxybenzoic acids using dimethyl sulfate with potassium hydroxide, maintaining a specific pH to ensure high yields. masterorganicchemistry.com

Alternatively, synthesis could commence from methyl 3-ethyl-4-hydroxybenzoate, which is commercially available. aobchem.com The O-methylation of this ester, followed by hydrolysis of the ester group, would yield the final product.

Table 1: Potential Precursors for Alkylation and O-Methylation Routes

Starting MaterialKey Transformation(s)Plausible Reagents
4-Hydroxybenzoic AcidOrtho-ethylation, O-methylation1. EtCl, AlCl₃ (Friedel-Crafts) 2. (CH₃)₂SO₄, K₂CO₃
3-Ethyl-4-hydroxybenzoic AcidO-methylation(CH₃)₂SO₄, NaOH
Methyl 3-ethyl-4-hydroxybenzoateO-methylation, Ester hydrolysis1. CH₃I, K₂CO₃ 2. NaOH, H₂O then H₃O⁺
3-Hydroxybenzoic AcidEsterification, Etherification, Hydrolysis1. MeOH, H₂SO₄ 2. EtBr, K₂CO₃ 3. NaOH, H₂O

Carboxylation and Oxidation Approaches to the Benzoic Acid Moiety

An alternative set of strategies involves forming the benzoic acid moiety as a key step in the synthesis. These methods often build the desired substitution pattern on a simpler aromatic precursor before introducing the carboxyl group.

One robust method is the oxidation of an alkylbenzene. youtube.com A suitable precursor for this approach would be 3-ethyl-4-methoxytoluene. The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. youtube.comijrdt.org This reaction is generally effective, converting the entire alkyl side chain to a carboxyl group. ijrdt.org

Another powerful technique is the carboxylation of an organometallic intermediate. This would typically start with the synthesis of 1-bromo-3-ethyl-4-methoxybenzene. This aryl bromide can be converted into a Grignard reagent by reacting it with magnesium metal. The subsequent reaction of this Grignard reagent with carbon dioxide (dry ice), followed by an acidic workup, yields this compound. This method is highly effective for introducing a carboxyl group onto an aromatic ring.

Multi-step Convergent and Divergent Syntheses

Complex organic molecules are often assembled using multi-step synthetic sequences which can be categorized as either convergent or divergent. truman.edulibretexts.org

A convergent synthesis would involve preparing key fragments of the target molecule separately and then joining them together near the end of the synthesis. For this compound, one could envision a Suzuki or other cross-coupling reaction. For example, a boronic acid derivative of one fragment could be coupled with a halide of another. While perhaps overly complex for this specific molecule, this strategy is invaluable for more elaborate structures.

A divergent synthesis begins with a common intermediate that is then elaborated into a variety of related products. For example, starting from 3-hydroxy-4-methoxybenzoic acid, one could perform a series of reactions. Esterification followed by alkylation with different alkyl halides could lead to a library of 3-alkoxy-4-methoxybenzoate esters. rasayanjournal.co.in Specifically, using ethyl bromide would lead to an intermediate for our target acid. This approach is efficient for creating structural analogs for research and development. The syntheses of pharmaceuticals like Bosutinib and Gefitinib often start from similarly substituted benzoic acid derivatives and proceed through multiple steps including nitration, reduction, and cyclization. nih.gov

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the mechanisms of the reactions used to synthesize this compound is fundamental to optimizing reaction conditions and predicting potential byproducts.

Investigation of Reaction Intermediates and Transition States

The key reactions in the synthesis of this compound proceed through well-defined intermediates and transition states.

Friedel-Crafts Alkylation: In the proposed ethylation of a phenolic precursor, the Lewis acid catalyst (e.g., AlCl₃) interacts with the alkyl halide (ethyl chloride) to generate a highly electrophilic species, often represented as a carbocation (CH₃CH₂⁺). masterorganicchemistry.com The aromatic ring then acts as a nucleophile, attacking the carbocation in an electrophilic aromatic substitution (EAS) mechanism. The reaction proceeds through a charged intermediate known as an arenium ion or sigma complex, where the aromaticity of the ring is temporarily broken. A final deprotonation step restores aromaticity and yields the ethylated product. However, the strong deactivating effect of a carboxyl group and the potential for the Lewis acid to coordinate with the hydroxyl or carbonyl oxygen can complicate this reaction. stackexchange.com

Williamson Ether Synthesis (O-Methylation): The methylation of a phenolic hydroxyl group with a methyl halide typically follows an Sₙ2 mechanism. A base first deprotonates the phenol (B47542) to form a more nucleophilic phenoxide ion. This phenoxide then attacks the methyl halide, displacing the halide and forming the ether.

Grignard Carboxylation: The formation of the Grignard reagent (R-MgX) from an aryl halide involves single-electron transfer steps at the magnesium metal surface. The resulting organometallic compound is a strong nucleophile. The mechanism of carboxylation involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon atom of carbon dioxide. This forms a magnesium carboxylate salt, which is then protonated during the acidic workup to give the final carboxylic acid.

Oxidation of Alkylbenzenes: The oxidation of a methyl group on the benzene ring with potassium permanganate is believed to proceed via a radical mechanism. The reaction is thought to be initiated by hydrogen atom abstraction from the benzylic position, which is the weakest C-H bond. This generates a benzyl (B1604629) radical that is then further oxidized.

Kinetic Studies of Formative Reactions

The Hammett equation provides a framework for quantifying the effect of meta- and para-substituents on the reaction rates and equilibria of benzene derivatives. For the ionization of the carboxylic acid group, the electron-donating ethyl and methoxy groups would be expected to decrease the acidity (increase the pKa) compared to benzoic acid, as they destabilize the resulting carboxylate anion.

Kinetic studies of the O-methylation reaction would likely show second-order kinetics, consistent with an Sₙ2 mechanism, being first order in both the phenoxide and the methylating agent. The rate would be influenced by factors such as the solvent, temperature, and the nature of the counter-ion of the phenoxide salt.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of aromatic carboxylic acids has gained significant traction, aiming to reduce environmental impact and improve safety and efficiency. These principles can be directly applied to the potential manufacturing routes for this compound.

Solvent-Free and Catalytic Methodologies

Modern synthetic chemistry emphasizes the use of catalytic methods over stoichiometric reagents to minimize waste. For a compound like this compound, several green catalytic strategies could be employed.

A plausible synthetic route is the oxidation of 3-ethyl-4-methoxytoluene. Traditional oxidation methods often use stoichiometric amounts of hazardous heavy metal oxidants like potassium permanganate (KMnO₄) or chromic oxide (CrO₃). ncert.nic.in Greener alternatives focus on catalytic oxidation using molecular oxygen (from air) or hydrogen peroxide as the primary oxidant.

Advanced catalytic systems include:

Heterogeneous Catalysts: Solid acid catalysts or metal-organic frameworks can facilitate key reaction steps, such as acylation or alkylation, under milder conditions. Magnetic nanoparticles, for instance, can be coated with a catalytically active layer (e.g., phenylsulfonic acid) to create a recoverable and reusable catalyst for reactions in green solvents like water. researchgate.net

Photoredox Catalysis: Visible-light-promoted photoredox catalysis represents a cutting-edge, energy-efficient method for various organic transformations. acs.org This approach can enable C-H activation or other bond-forming reactions under ambient temperature, significantly reducing the energy consumption associated with heating reactions. acs.org

Alternative Energy Sources: The use of microwave irradiation or ultrasonic conditions can dramatically reduce reaction times from hours to minutes and often improves product yields. researchgate.netresearchgate.net These techniques can also enable solvent-free reactions, where reactants are mixed in the presence of a solid catalyst, thereby eliminating the need for potentially harmful organic solvents.

Atom Economy and Reaction Efficiency Analysis

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. High atom economy is achieved in reactions like additions and rearrangements, while substitutions and eliminations tend to have lower atom economy.

A hypothetical green synthesis of this compound could involve the direct oxidation of 3-ethyl-4-methoxytoluene using oxygen from the air and a reusable catalyst.

Reaction: 3-ethyl-4-methoxytoluene + 1.5 O₂ → this compound + H₂O

The table below provides a theoretical analysis of the atom economy for this ideal oxidation reaction.

Reactant/ProductFormulaMolar Mass ( g/mol )Role
3-ethyl-4-methoxytolueneC₁₀H₁₄O150.22Reactant
OxygenO₂32.00Reactant
This compound C₁₀H₁₂O₃ 180.20 Desired Product
WaterH₂O18.02Byproduct

Atom Economy Calculation:

Total Mass of Reactants: 150.22 g/mol + (1.5 * 32.00 g/mol ) = 198.22 g/mol

Mass of Desired Product: 180.20 g/mol

Atom Economy: (180.20 / 198.22) * 100% = 90.9%

This high theoretical atom economy indicates that the reaction is very efficient in converting reactant atoms into the desired product. Reaction efficiency is also measured by the practical product yield, which is enhanced by using highly selective catalysts that minimize the formation of byproducts and simplify the purification process.

Sustainable Reagent and Catalyst Development

Sustainability in chemical synthesis involves utilizing renewable resources, safer reagents, and catalysts with low environmental toxicity.

Renewable Starting Materials: A key goal of green chemistry is to use renewable feedstocks. Anethole, a component of essential oils from plants like anise and fennel, can be used to produce 4-methoxybenzoic acid through ozonolysis followed by oxidation. google.com A similar bio-based approach, if a suitable natural precursor exists, could be envisioned for this compound, reducing the reliance on petroleum-based starting materials.

Benign Reagents: The choice of reagents is critical. For oxidation steps, traditional heavy metals can be replaced with safer alternatives. Urea-hydrogen peroxide (UHP) is a stable, solid source of hydrogen peroxide that is easy to handle and environmentally benign, breaking down into water and urea. wikipedia.org It can be used for various oxidation reactions, including the conversion of aldehydes to carboxylic acids. wikipedia.org Similarly, for reactions requiring a base, inorganic carbonates are preferred over more hazardous options.

Recoverable Catalysts: The development of catalysts that can be easily separated from the reaction mixture and reused is a major area of green chemistry research. Magnetic nanocatalysts, for example, can be removed from a liquid phase using an external magnet, which is a highly efficient and clean separation method. researchgate.net This avoids complex filtration or distillation processes and minimizes catalyst loss.

By focusing on these green chemistry principles, the synthesis of this compound can be designed to be more sustainable, efficient, and environmentally friendly than traditional methods.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Ethyl 4 Methoxybenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 3-ethyl-4-methoxybenzoic acid would be expected to show distinct signals for the aromatic protons, the ethyl group protons, the methoxy (B1213986) group protons, and the acidic proton of the carboxylic acid.

Aromatic Protons: Three signals corresponding to the protons on the benzene (B151609) ring would be anticipated. Their chemical shifts and coupling patterns (doublets and doublet of doublets) would be crucial in confirming the 1,2,4-trisubstitution pattern.

Ethyl Group: A quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons would be characteristic of the ethyl group, with their coupling constant revealing their adjacency.

Methoxy Group: A sharp singlet for the three protons of the methoxy (-OCH₃) group would be expected.

Carboxylic Acid Proton: A broad singlet, often downfield, would correspond to the acidic proton (-COOH). Its chemical shift can be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule.

Carbonyl Carbon: The carbon of the carboxylic acid group (-COOH) would appear at a characteristic downfield chemical shift.

Aromatic Carbons: Six distinct signals for the aromatic carbons would be expected. The carbons attached to the substituents (carboxyl, ethyl, and methoxy groups) would have chemical shifts influenced by the electronic nature of these groups.

Ethyl Group Carbons: Two signals corresponding to the methylene and methyl carbons of the ethyl group would be present.

Methoxy Carbon: A signal for the methoxy carbon would also be observed.

2D NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, for instance, between the methylene and methyl protons of the ethyl group, and between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the proton and carbon assignments for the aromatic CH groups and the ethyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. It would be instrumental in piecing together the final structure by showing correlations, for example, between the ethyl group protons and the aromatic carbons, and between the methoxy protons and the carbon to which the methoxy group is attached.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact molecular weight and elemental formula of the compound and to study its fragmentation pattern.

In an electron ionization (EI) mass spectrum, the molecule would fragment in a characteristic way. Expected fragmentation pathways could include the loss of the ethyl group, the methoxy group, and the carboxylic acid group, leading to specific fragment ions that would further support the proposed structure.

By precisely measuring the mass-to-charge ratio of the molecular ion, HRMS allows for the determination of the elemental formula (C₁₀H₁₂O₃). The observed isotopic pattern of the molecular ion peak cluster would be compared with the theoretical pattern for the proposed formula to confirm the elemental composition.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule by probing their characteristic vibrational modes. For this compound, these spectra are dominated by the signatures of its carboxyl, ether, and alkyl moieties.

The vibrational spectrum of this compound can be dissected to assign specific bands to its constituent functional groups. The carboxyl group (–COOH) gives rise to several distinct and intense bands. A prominent, broad absorption band is typically observed in the FT-IR spectrum between 2500 and 3300 cm⁻¹, which is characteristic of the O–H stretching vibration of the carboxylic acid dimer formed through hydrogen bonding. The C=O stretching vibration of the carboxyl group results in a very intense absorption band, generally appearing in the region of 1680–1710 cm⁻¹ in the FT-IR spectrum.

The ether linkage (Ar–O–CH₃) presents characteristic bands as well. The asymmetric C–O–C stretching vibration is expected to produce a strong absorption in the FT-IR spectrum, typically found between 1250 and 1200 cm⁻¹. The corresponding symmetric stretch is often weaker and appears at a lower wavenumber, around 1050–1000 cm⁻¹.

The alkyl group (–CH₂CH₃) contributes to the spectrum through its C–H stretching and bending vibrations. The aliphatic C–H stretching vibrations are anticipated in the 2850–3000 cm⁻¹ region. Additionally, bending vibrations for the methyl (–CH₃) and methylene (–CH₂) groups are expected in the 1470–1450 cm⁻¹ and 1385–1370 cm⁻¹ ranges.

A summary of the expected vibrational bands for this compound is presented in the table below.

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Typical Intensity
Carboxyl (–COOH)O–H stretch (H-bonded)2500–3300Broad, Strong
C=O stretch1680–1710Strong
C–O stretch1210–1320Medium
O–H bend (in-plane)1395–1440Medium
Ether (Ar–O–CH₃)Asymmetric C–O–C stretch1200–1250Strong
Symmetric C–O–C stretch1000–1050Medium
Alkyl (–CH₂CH₃)C–H stretch2850–3000Medium
–CH₂ bend (scissoring)~1465Medium
–CH₃ bend (asymmetric)~1450Medium
–CH₃ bend (symmetric)~1375Medium
Aromatic RingC–H stretch3000–3100Medium
C=C stretch1400–1600Medium to Weak

The vibrational spectra of this compound can be influenced by the molecule's conformation. The relative orientation of the carboxyl, ethyl, and methoxy groups with respect to the benzene ring can lead to shifts in the observed vibrational frequencies. For instance, the planarity of the carboxyl group relative to the aromatic ring affects the conjugation between the C=O bond and the ring, which can alter the frequency of the C=O stretching vibration.

Furthermore, rotational isomers (rotamers) arising from the rotation around the C–C bond of the ethyl group or the C–O bond of the methoxy group can result in the appearance of additional, less intense bands in the spectrum. The specific conformation adopted by the molecule in the solid state versus in solution can also lead to noticeable differences in their respective vibrational spectra. In the solid state, intermolecular interactions, particularly hydrogen bonding, will have a significant impact on the frequencies of the O–H and C=O vibrations of the carboxyl group.

Single-Crystal X-ray Diffraction Analysis (if applicable)

As of the current date, publicly accessible, detailed single-crystal X-ray diffraction data for this compound is not available in the primary scientific literature. Therefore, the following sections describe the potential insights that could be gained from such an analysis if the data were to become available.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Analysis of this compound crystals would reveal the bond lengths, bond angles, and torsion angles of the molecule in the solid state. This would definitively establish the conformation of the ethyl and methoxy groups relative to the benzene ring and the orientation of the carboxyl group. It would also provide information on the planarity of the molecule. The crystal structure would further reveal how the individual molecules pack together to form the crystal lattice, including the unit cell parameters and space group.

A key feature that would be elucidated by X-ray diffraction is the network of intermolecular interactions that stabilize the crystal structure. For this compound, the most significant of these would be the hydrogen bonds formed by the carboxylic acid groups. It is highly probable that the molecules would form centrosymmetric dimers, with two molecules linked by a pair of O–H···O=C hydrogen bonds between their carboxyl groups. The analysis would provide precise measurements of the hydrogen bond distances and angles. Other, weaker intermolecular interactions, such as C–H···O interactions or π–π stacking between the aromatic rings, could also be identified and characterized, providing a comprehensive understanding of the forces governing the solid-state assembly of the molecule.

Computational Chemistry and Theoretical Investigations of 3 Ethyl 4 Methoxybenzoic Acid

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule in its ground state. These methods solve the Schrödinger equation (or its density-functional equivalent) to determine the electronic structure and related characteristics of the molecule.

Geometry optimization is a computational process aimed at finding the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For 3-ethyl-4-methoxybenzoic acid, methods like DFT with the B3LYP functional are commonly used to achieve an accurate optimized structure. epstem.net

The analysis of the optimized geometry reveals how the substituents—the ethyl, methoxy (B1213986), and carboxylic acid groups—influence the benzene (B151609) ring's structure. In substituted benzene derivatives, it is common to observe deviations from the perfect hexagonal symmetry of an unsubstituted benzene ring. orientjchem.org For instance, the bond angles within the ring may deviate from the ideal 120° due to steric and electronic interactions between the substituents and the ring system. orientjchem.org

Conformational analysis is also critical for this molecule due to the rotational freedom of its substituent groups. The key rotational points include:

The dihedral angle of the carboxylic acid group relative to the plane of the benzene ring.

The orientation of the ethyl group's C-C bond.

The rotation of the methyl group within the methoxy substituent.

By calculating the energy for each possible conformation, a potential energy surface can be mapped to identify the most stable conformer (the global minimum) and other low-energy conformers. This analysis is vital for understanding the molecule's preferred shape, which dictates its physical properties and intermolecular interactions.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzoic Acid (Illustrative) This table illustrates the type of data obtained from geometry optimization. Actual values for this compound would require a specific DFT calculation.

ParameterBond/AngleTypical Calculated Value
Bond LengthC-C (ring)~1.39 - 1.41 Å
C-C (carboxyl)~1.49 Å
C=O (carboxyl)~1.21 Å
C-O (carboxyl)~1.36 Å
C-O (methoxy)~1.37 Å
Bond AngleC-C-C (ring)~118° - 122°
C-C-O (carboxyl)~115°
O=C-O (carboxyl)~123°

The electronic properties of a molecule are described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies (Illustrative) This table shows typical energy values derived from DFT calculations for organic molecules.

ParameterEnergy (eV)
HOMO Energy-6.5 eV
LUMO Energy-1.8 eV
Energy Gap (ΔE)4.7 eV

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. epstem.net It illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). nih.gov The MEP is invaluable for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov

For this compound, the MEP analysis would likely show:

Negative Potential: Concentrated around the highly electronegative oxygen atoms of the carbonyl and hydroxyl parts of the carboxylic acid group, as well as the oxygen of the methoxy group. These are the most likely sites for attack by electrophiles.

Positive Potential: Located around the acidic hydrogen of the carboxylic acid group and the hydrogen atoms of the ethyl group and the aromatic ring. The acidic proton would be the most prominent positive site.

This analysis provides a clear picture of the molecule's reactive surface and its potential for forming hydrogen bonds.

Quantum chemical calculations can accurately predict spectroscopic data, which can then be compared with experimental results to validate the computational model.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating ¹H and ¹³C NMR chemical shifts. epstem.net Theoretical predictions of chemical shifts for a wide range of organic molecules have shown good correlation with experimental values, especially when solvent effects are considered. liverpool.ac.uk For this compound, calculations would provide predicted shifts for each unique proton and carbon atom, aiding in the assignment of experimental spectra.

IR Frequencies: Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. epstem.net The analysis helps in assigning the various vibrational modes observed in an experimental IR spectrum, such as the characteristic C=O stretch of the carboxylic acid, the C-O stretches of the ether and acid, and the various C-H and aromatic ring vibrations.

Table 3: Representative Comparison of Calculated and Experimental Spectroscopic Data (Illustrative)

¹³C NMR Calculated δ (ppm) Experimental δ (ppm)
C (Carboxyl)172.5171.8
C (Aromatic, C-O)160.1159.5
C (Aromatic, C-C)131.0130.4
IR Frequency Calculated ν (cm⁻¹) Experimental ν (cm⁻¹)
C=O Stretch17201695
O-H Stretch34503300 (broad)
C-O Stretch12551250

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum mechanics describes the static state of a molecule, molecular dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation.

For this compound, MD simulations can explore the conformational landscape by modeling the flexibility of its substituents. This is particularly useful for understanding the behavior of the ethyl and methoxy groups, which are not rigid. The simulations would track the rotation around the C(ring)-C(ethyl) and C(ring)-O(methoxy) bonds, showing the range of motion and the preferred orientations of these groups in a given environment (e.g., in a solvent). This dynamic picture is crucial for understanding how the molecule might fit into a receptor site or interact with other molecules in a solution, providing insights beyond the static picture of the lowest-energy conformer.

Solvent Effects on Molecular Conformation and Stability

The conformation and stability of this compound are significantly influenced by the surrounding solvent. The polarity of the solvent and its ability to form hydrogen bonds are particularly crucial.

In the gas phase or in a non-polar solvent, the molecule's conformation is primarily determined by intramolecular forces. The carboxylic acid group may form an intramolecular hydrogen bond with the adjacent methoxy group's oxygen, although this is sterically constrained. The orientation of the ethyl group will also adopt a low-energy conformation to minimize steric hindrance.

In polar, protic solvents such as water or ethanol (B145695), the solvent molecules will actively solvate the carboxylic acid group through hydrogen bonding. This interaction stabilizes the polar carboxyl moiety and influences the rotational barrier of the C-C bond connecting it to the benzene ring. Similarly, the methoxy group can act as a hydrogen bond acceptor.

Table 1: Expected Influence of Solvent on this compound Conformation

PropertyIn Non-Polar SolventIn Polar, Protic Solvent
Carboxylic Acid Group Less stabilized; may favor intramolecular interactions.Stabilized via intermolecular hydrogen bonding with solvent.
Molecular Dipole Moment Lower calculated value.Higher calculated value due to solvent interaction.
Overall Stability Less stable compared to polar environment.More stable due to favorable solute-solvent interactions.

Reactivity Prediction and Reaction Pathway Modeling

Theoretical models are instrumental in predicting the chemical reactivity of this compound, including where it is most likely to react and its acidic strength.

Nucleophilic and Electrophilic Attack Susceptibility Analysis

The reactivity of the benzene ring and its substituents is governed by the electronic effects of the attached groups. The carboxylic acid group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. wikipedia.org Conversely, the methoxy group is a strong electron-donating group that activates the ring and directs ortho and para. The ethyl group is a weak electron-donating group.

Electrophilic Aromatic Substitution: The powerful activating effect of the 4-methoxy group dominates. Therefore, incoming electrophiles are most likely to attack the positions ortho to the methoxy group (positions 3 and 5). Since position 3 is already occupied by the ethyl group, the primary site for electrophilic attack is predicted to be position 5.

Nucleophilic Attack: The most susceptible site for nucleophilic attack is the electrophilic carbonyl carbon of the carboxylic acid group. This is a common reaction pathway for carboxylic acids, leading to derivatives like esters or amides. wikipedia.org

Computational analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide a quantitative picture of this reactivity. High HOMO density would indicate likely sites for electrophilic attack, while high LUMO density on the carbonyl carbon would confirm its susceptibility to nucleophiles.

Table 2: Analysis of Substituent Effects on the Aromatic Ring

SubstituentPositionElectronic EffectDirecting Influence
-COOH1Electron-withdrawing, DeactivatingMeta
-CH₂CH₃3Weakly electron-donating, ActivatingOrtho, Para
-OCH₃4Strongly electron-donating, ActivatingOrtho, Para

Theoretical Investigation of Acid-Base Properties (pKa calculations)

The acidity of this compound, quantified by its pKa value, can be theoretically estimated by comparing it to benzoic acid. The pKa of benzoic acid in water is approximately 4.20. wikipedia.org Substituents on the ring alter this value: electron-donating groups decrease acidity (increase pKa), while electron-withdrawing groups increase acidity (decrease pKa).

4-methoxy group: This is an electron-donating group, which destabilizes the resulting carboxylate anion through resonance. This makes the acid weaker, thus increasing its pKa.

3-ethyl group: This is a weakly electron-donating group through induction. It also slightly decreases the acidity, further increasing the pKa.

Therefore, it is predicted that this compound will be a weaker acid than benzoic acid, with a pKa value higher than 4.20. Computational methods can calculate the Gibbs free energy of deprotonation, allowing for a precise theoretical prediction of the pKa.

Table 3: Predicted pKa Shift Relative to Benzoic Acid

CompoundSubstituent(s)Expected Effect on AcidityPredicted pKa vs. Benzoic Acid (4.20)
Benzoic Acid -HReference4.20
4-Methoxybenzoic Acid 4-OCH₃Weaker Acid> 4.20
This compound 3-CH₂CH₃, 4-OCH₃Weaker Acid> 4.20 (likely higher than 4-methoxybenzoic acid)

Prediction of Regioselectivity and Stereoselectivity in Chemical Reactions

Theoretical modeling can predict the outcomes of specific reactions involving this compound.

Regioselectivity: In reactions like nitration or halogenation, the regioselectivity is determined by the directing effects of the substituents. As established, the dominant directing influence is the 4-methoxy group, making position 5 the most probable site of substitution. Computational modeling of the transition states for substitution at different positions can confirm this by identifying the lowest energy reaction pathway. The principles of regioselectivity are crucial in understanding outcomes in reactions like the Diels-Alder or other cycloadditions, should the molecule be modified to participate. researchgate.net

Stereoselectivity: this compound itself is not chiral. Stereoselectivity would become a factor if a reaction introduces a new chiral center. For example, if the carbonyl group were to be reduced using a chiral reducing agent, a mixture of stereoisomers could be formed. Theoretical calculations could model the transition states for the formation of each enantiomer or diastereomer, predicting which would be the major product.

Chemical Reactivity and Derivatization of 3 Ethyl 4 Methoxybenzoic Acid

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for chemical modification, undergoing reactions typical of this functional group, such as esterification, amidation, and reduction. wikipedia.org

The esterification of 3-ethyl-4-methoxybenzoic acid, reacting it with an alcohol in the presence of an acid catalyst, yields the corresponding ester. This reaction is a reversible process. byjus.com The principles of esterification are well-established, with studies on similar molecules like benzoic acid providing insight into the reaction kinetics. For instance, the esterification of benzoic acid with alcohols is often found to follow first-order kinetics with respect to the carboxylic acid. dnu.dp.uaresearchgate.net

Kinetic studies on the esterification of benzoic acid derivatives are influenced by various factors, including the nature of the alcohol, the type of catalyst, and the reaction temperature. For example, the activation energy for the esterification of benzoic acid with 1-butyl alcohol has been determined to be 58.40 kJ/mol for the forward reaction and 57.70 kJ/mol for the reverse reaction. dnu.dp.ua The Hammett equation, a tool in physical organic chemistry, can be used to quantify the effect of substituents on the reactivity of benzoic acid derivatives. wikipedia.org For the acid-catalyzed esterification of substituted benzoic esters in ethanol (B145695), the reaction constant (ρ) is -0.085, indicating that the reaction is not highly sensitive to substituent effects. wikipedia.org

Interactive Data Table:

The conversion of this compound to its corresponding amide requires the activation of the carboxylic acid, typically by converting it into a more reactive derivative like an acid chloride. wikipedia.org This activated intermediate then readily reacts with an amine to form the amide bond.

In modern organic synthesis, particularly in peptide synthesis, a variety of coupling reagents are employed to facilitate amide bond formation directly from the carboxylic acid and amine, minimizing the need for harsh reaction conditions. bachem.com These reagents are designed to be efficient and to suppress side reactions, such as racemization. bachem.com Examples of such reagents include carbodiimides, phosphonium (B103445) salts like PyBOP®, and uronium salts. bachem.com Additives like N-Hydroxysuccinimide (HOSu) can be used, though they can sometimes lead to side reactions. bachem.com

The carboxylic acid functionality of this compound can be reduced to a primary alcohol, (3-ethyl-4-methoxyphenyl)methanol. This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or by other methods such as catalytic hydrogenation. wikipedia.orgwikipedia.org The resulting benzyl (B1604629) alcohol derivative can then undergo further reactions typical of alcohols, such as conversion to the corresponding benzyl halide. wikipedia.org

Reactions of the Aromatic Ring

The substituents on the benzene (B151609) ring, the ethyl group and the methoxy (B1213986) group, significantly influence the reactivity and regioselectivity of electrophilic aromatic substitution (EAS) reactions.

Both the ethyl group and the methoxy group are activating substituents, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. libretexts.org They are also ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. libretexts.org

In this compound, the carboxylic acid group is a deactivating group and a meta-director. wikipedia.orgncert.nic.in The combined directing effects of the three substituents determine the position of substitution. The powerful activating and ortho-, para-directing effect of the methoxy group at position 4, along with the ortho-, para-directing effect of the ethyl group at position 3, will predominantly direct incoming electrophiles to the positions ortho and para to the methoxy group. The deactivating effect of the carboxylic acid group will disfavor substitution on the carbons adjacent to it. Therefore, electrophilic substitution is most likely to occur at the C5 position, which is ortho to the methoxy group and meta to the carboxylic acid.

Halogenation: The halogenation of this compound, for instance with chlorine or bromine in the presence of a Lewis acid catalyst, is an example of electrophilic aromatic substitution. leah4sci.comwikipedia.org Given the directing effects of the existing substituents, the halogen is expected to add primarily at the C5 position. Studies on similar compounds, such as the chlorination of 4-methoxybenzoic acid to yield ethyl 3,5-dichloro-4-methoxybenzoate, demonstrate the feasibility of such reactions. ontosight.ai

Nitration: The nitration of aromatic compounds is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. google.com For this compound, the nitro group is expected to be introduced at the C5 position due to the directing effects of the ethyl and methoxy groups. The nitration of 4-alkoxybenzoic acids is a known process for producing 3-nitro-4-alkoxybenzoic acids, which are valuable intermediates in the synthesis of dyes and pigments. google.com The nitration of 4-methoxybenzoic acid, for example, can be achieved using nitric acid to produce 3-nitro-4-methoxybenzoic acid. google.com

Interactive Data Table:

Suzuki-Miyaura and Other Cross-Coupling Reactions at Aromatic Positions

The aromatic ring of this compound is a prime target for carbon-carbon bond formation through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for creating biaryl structures, is particularly relevant. libretexts.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgyoutube.com

For a molecule like this compound to participate in such reactions, it generally requires prior functionalization to introduce a suitable leaving group, such as a halide, onto the aromatic ring. Research has demonstrated successful Suzuki-Miyaura coupling using derivatives like 3-iodo-4-methoxybenzoic acid methyl ester. researchgate.net The reaction of this iodinated substrate with sterically hindered arylboronic esters, catalyzed by Pd(PPh₃)₄ in the presence of a base, yields the corresponding biaryl compounds. researchgate.net The choice of base and solvent system is critical for achieving high yields; for instance, cesium carbonate in ethanol has proven effective. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Benzoic Acid Derivative

Component Example Role Source
Aryl Halide 3-Iodo-4-methoxybenzoic acid methylester Substrate providing the aromatic core researchgate.net
Boronic Species Arylboronic ester Coupling partner providing the new aryl group researchgate.net
Catalyst Pd(PPh₃)₄ Facilitates the catalytic cycle youtube.comresearchgate.net
Base Cs₂CO₃, K₂CO₃, K₃PO₄ Activates the organoboron species for transmetalation libretexts.orgresearchgate.net
Solvent Ethanol, Benzene, DMF Reaction medium libretexts.orgresearchgate.net

More recent advancements focus on direct C–H bond functionalization, which circumvents the need for a pre-installed halide. scispace.comcas.cn These methods utilize transition-metal catalysts (e.g., palladium, rhodium, iridium) to directly activate a C–H bond on the aromatic ring for coupling. scispace.comnih.gov For benzoic acid derivatives, the carboxyl group can act as a directing group, guiding the functionalization to the ortho position (C2 or C6). nih.govmdpi.com Alternatively, specialized directing groups can be employed to achieve high selectivity for the more challenging meta position (C5). cas.cnresearchgate.netresearchgate.net These cutting-edge techniques represent a more atom-economical route to complex substituted benzoic acids.

Transformations Involving the Ethyl and Methoxy Substituents

The ethyl and methoxy groups on the aromatic ring offer additional handles for chemical modification, allowing for the synthesis of a wider array of derivatives.

The ethyl group attached to the benzene ring is susceptible to oxidation. A common and vigorous reaction in aromatic chemistry is the oxidation of alkyl side chains to carboxylic acids using strong oxidizing agents. youtube.comncert.nic.in For this reaction to proceed, the carbon atom directly attached to the ring (the benzylic carbon) must have at least one hydrogen atom. youtube.comyoutube.com

In the case of this compound, the ethyl group fulfills this requirement. Treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under heating conditions would oxidize the entire ethyl side chain. ncert.nic.inyoutube.com This process cleaves the carbon-carbon bond of the ethyl group, converting it into a carboxyl group. The expected product of this transformation is 4-methoxy-1,3-benzenedicarboxylic acid. This reaction provides a direct route to dicarboxylic acid derivatives from readily available alkylated precursors.

The methoxy group is a key functional moiety that can be cleaved to reveal a hydroxyl group, a common transformation in the synthesis of natural products and pharmaceuticals. google.comnih.gov This O-demethylation can be achieved through various chemical and biochemical methods.

Standard chemical methods often require harsh conditions, such as treatment with strong protic acids (e.g., HBr) or Lewis acids. rsc.org Boron tribromide (BBr₃) is a particularly effective reagent for cleaving aryl methyl ethers. rsc.org Similarly, aluminum chloride (AlCl₃) can be used for demethylation. google.comrsc.org

More recently, enzymatic methods have been developed that offer greater selectivity and milder reaction conditions. The cytochrome P450 enzyme CYP199A4 has been shown to efficiently demethylate 4-methoxybenzoic acid and its derivatives. rsc.org This enzyme displays a strong preference for demethylating a methoxy group located at the para position relative to the carboxyl moiety, proceeding via the formation of a hemiacetal intermediate. rsc.org Engineered versions of this enzyme can even utilize hydrogen peroxide as the oxidant, making the process more convenient. researchgate.net Such biocatalytic approaches are of growing interest for their potential in green chemistry applications.

Exploration of Novel Reaction Pathways and Catalytic Systems

The ongoing development of new synthetic methods continually expands the chemical space accessible from this compound. Research is focused on creating more efficient and selective reactions, as well as understanding the underlying mechanisms.

A major goal in modern organic synthesis is the control of selectivity. For a multi-functional molecule like this compound, achieving chemo- and regioselectivity is crucial. As discussed, C–H activation is at the forefront of this research. The development of specific catalyst systems allows for the precise targeting of different positions on the aromatic ring.

For instance, iridium-based catalysts have been developed for the highly selective ortho-amination of benzoic acids, where the carboxyl group directs the catalyst to the adjacent C–H bonds. nih.gov Conversely, achieving functionalization at the meta position, which is electronically and sterically disfavored, has been a significant challenge. cas.cn A breakthrough in this area involves the use of a removable, nitrile-based directing group that positions a palladium catalyst to selectively functionalize the meta C–H bond, enabling olefination and acetoxylation reactions. cas.cnresearchgate.net The influence of existing substituents, like the methoxy group, on the regioselectivity of these catalytic annulations is an active area of study, with both steric and electronic coordination effects playing a role. mdpi.com

Understanding the reaction mechanism is fundamental to optimizing existing methods and designing new, more effective catalysts. For established reactions like the Suzuki-Miyaura coupling, the catalytic cycle is well-understood to proceed through three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron species, and reductive elimination to form the product and regenerate the catalyst. libretexts.orgyoutube.com

For newer C–H activation reactions, mechanistic studies are crucial for explaining observed selectivities. In carboxylate-directed ortho-functionalizations, it is proposed that a key intermediate is a metallocycle (e.g., a palladacycle or iridacycle) formed by the reaction of the catalyst with the benzoic acid. nih.gov In the case of meta-selective reactions using remote directing groups, the mechanism involves the formation of a large-ring palladacycle that brings the catalyst into proximity with the meta C–H bond. researchgate.netresearchgate.net Computational studies, such as Density Functional Theory (DFT) calculations, are increasingly used to probe these pathways, providing insights into transition states and the subtle non-covalent interactions that can govern regioselectivity. mdpi.com

3 Ethyl 4 Methoxybenzoic Acid As a Synthon in Complex Organic Synthesis

Precursor in the Synthesis of Advanced Organic Scaffolds

The structural features of 3-ethyl-4-methoxybenzoic acid make it an attractive starting point for the synthesis of a variety of complex organic frameworks, including medicinally relevant heterocycles and intricate polycyclic systems.

Building Block for Aromatic Heterocycles

The substituted benzene (B151609) ring of this compound can serve as a foundational component for the assembly of various aromatic heterocycles. The carboxylic acid and methoxy (B1213986) groups can be manipulated to facilitate cyclization reactions, leading to the formation of fused heterocyclic systems. For instance, derivatives of this acid could potentially be employed in the synthesis of quinolones, a class of compounds with significant antibacterial activity. nih.govmdpi.com

One hypothetical pathway could involve the conversion of this compound into an appropriate aniline (B41778) derivative, which could then undergo a cyclocondensation reaction, such as the Gould-Jacobs reaction, with a suitable three-carbon unit to form the quinolone core. mdpi.com The ethyl and methoxy substituents would remain on the benzo ring of the resulting quinolone, allowing for the exploration of structure-activity relationships.

Table 1: Potential Heterocyclic Scaffolds from this compound Derivatives

Precursor DerivativeTarget HeterocycleKey Transformation(s)
3-Ethyl-4-methoxyanilineQuinoloneCyclocondensation
2-Amino-3-ethyl-4-methoxybenzoic acidBenzoxazinoneIntramolecular Cyclization
3-Ethyl-4-methoxybenzoyl chlorideBenzimidazoleCondensation with o-phenylenediamine

This table presents hypothetical synthetic routes based on established organic chemistry principles.

Intermediate in the Construction of Polycyclic Systems

Beyond simple heterocycles, this compound can be envisioned as a precursor for the construction of more elaborate polycyclic systems. The aromatic ring can participate in various carbon-carbon bond-forming reactions to build additional rings. For example, the carboxylic acid functionality could be converted into other reactive groups, such as an acyl chloride or an aldehyde, to facilitate intramolecular cyclizations or participate in intermolecular annulation reactions.

A plausible strategy could involve the conversion of the carboxylic acid to a ketone, which could then undergo a rhodium-catalyzed cascade annulation with an alkyne to construct a cyclopenta[b]indol-1(4H)-one framework. acs.org The ethyl and methoxy groups would provide substitution on the aromatic portion of the polycyclic system, influencing its electronic and steric properties.

Role in the Preparation of Specialized Reagents and Ligands

The functional groups of this compound allow for its transformation into specialized reagents and ligands for various applications in organic synthesis and catalysis. The carboxylic acid can be readily converted into an ester, amide, or acyl chloride, providing a handle for further functionalization.

For instance, the molecule could be a precursor for the synthesis of chiral ligands for asymmetric catalysis. The carboxylic acid could be coupled with a chiral amine to introduce a stereocenter. Further modifications could lead to the development of novel phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, where the 3-ethyl-4-methoxyphenyl moiety could play a crucial role in tuning the steric and electronic properties of the catalyst.

Additionally, conversion of the carboxylic acid to a halide, followed by reaction with a metal such as magnesium or lithium, could generate an organometallic reagent. libretexts.orglibretexts.org This Grignard or organolithium reagent, bearing the ethyl and methoxy substituents, could then be used as a nucleophilic building block in the synthesis of complex molecules.

Table 2: Potential Reagents and Ligands Derived from this compound

Derivative TypePotential ApplicationKey Functionalization
Chiral AmideAsymmetric Catalyst ComponentAmide coupling with a chiral amine
Organometallic ReagentNucleophilic Building BlockConversion of carboxylic acid to halide, then metalation
Phosphine LigandTransition Metal CatalysisMulti-step synthesis involving phosphine introduction

This table outlines potential applications based on the functional group transformations of the parent molecule.

Strategies for Incorporating this compound into Modular Synthesis

The defined substitution pattern of this compound makes it an ideal candidate for incorporation into modular synthetic strategies, such as convergent synthesis and diversification-oriented synthesis.

Convergent Synthesis Design

In a convergent synthesis, complex molecules are assembled from several smaller, independently synthesized fragments. This compound can serve as one of these key fragments, bringing its unique substitution pattern to the final target molecule in a late-stage coupling reaction. nih.gov

For example, the carboxylic acid could be activated and coupled with a complex amine-containing fragment, or its corresponding organometallic derivative could be coupled with a complex electrophile. This approach allows for the efficient construction of complex molecules by minimizing the number of steps in the longest linear sequence.

Diversification Strategies from a Common Precursor

This compound can act as a common precursor from which a library of diverse molecules can be generated. acs.org The carboxylic acid, the aromatic ring, and the benzylic position of the ethyl group all represent points for diversification.

For example, the carboxylic acid can be converted into a variety of functional groups (esters, amides, etc.). The aromatic ring can undergo electrophilic substitution reactions to introduce additional substituents. The benzylic position of the ethyl group could potentially be functionalized through radical-based reactions. This approach is highly valuable in drug discovery, where the synthesis of a large number of analogs is often required to optimize biological activity. nih.govnih.gov

Advanced Analytical Methodologies for Research Scale Detection and Quantification

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is the cornerstone for the separation and purification of 3-ethyl-4-methoxybenzoic acid. The choice of technique depends on the required scale, the nature of the sample matrix, and the specific analytical goal, such as purity determination or preparative isolation.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound due to its high resolving power and applicability to non-volatile compounds. A validated reverse-phase HPLC (RP-HPLC) method is typically developed for routine analysis and quality control. researchgate.net

Method development involves the systematic optimization of several parameters to achieve a sharp, symmetrical peak with a suitable retention time, well-resolved from any impurities. Key parameters include the choice of stationary phase, mobile phase composition, and detector wavelength. For acidic compounds like this compound, a C18 column is a common choice for the stationary phase. longdom.org The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, typically with an acidic pH to suppress the ionization of the carboxylic acid group and ensure good peak shape. longdom.orgsielc.com A phosphate (B84403) or formate (B1220265) buffer is often used. researchgate.net Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance, which for a benzoic acid derivative would be in the UV range. longdom.org

ParameterTypical ConditionPurpose
Stationary Phase Octadecyl silane (B1218182) (C18), 5 µmProvides a non-polar surface for reverse-phase separation.
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid (Gradient elution)Organic solvent elutes the compound; acid suppresses ionization for better peak shape.
Flow Rate 1.0 mL/minControls the speed of the analysis and affects resolution.
Column Temperature 30-40 °CAffects viscosity and retention time; can improve peak symmetry.
Injection Volume 5-20 µLThe amount of sample introduced onto the column.
Detection UV at ~240 nmWavelength for monitoring the analyte based on its chromophore.

This table presents a hypothetical, yet typical, set of HPLC conditions for the analysis of this compound, based on methods for similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separation and identification, but it is best suited for volatile and thermally stable compounds. nih.gov Carboxylic acids like this compound are generally non-volatile and can exhibit poor peak shape due to their polarity and tendency to adsorb onto the GC column. oup.com To overcome this, a derivatization step is required to convert the carboxylic acid into a more volatile and less polar derivative. oup.com

A common derivatization strategy is esterification, for example, reacting the acid with an alcohol (like ethanol) in the presence of an acid catalyst to form the corresponding ethyl ester (ethyl 3-ethyl-4-methoxybenzoate). Another approach is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group. These derivatization reactions improve the chromatographic behavior of the analyte. nih.gov Once derivatized, the compound can be analyzed by GC-MS, where the gas chromatograph separates the derivative from other components before it enters the mass spectrometer, which provides a mass spectrum that can be used for identification. nih.govlcms.cz

ParameterTypical ConditionPurpose
Derivatization Esterification with ethanol (B145695) or silylation with BSTFAIncreases volatility and thermal stability for GC analysis.
GC Column 5%-phenyl-methylpolysiloxane (e.g., DB-5MS), 30 m x 0.25 mm, 0.25 µm filmA standard, non-polar to mid-polar column suitable for a wide range of analytes. lcms.cznih.gov
Carrier Gas Helium, constant flow of 1 mL/minInert gas to carry the sample through the column. nih.gov
Inlet Mode SplitlessTo maximize the transfer of analyte onto the column for trace analysis. nih.gov
Oven Program Start at 80°C, ramp to 280°CTemperature gradient to elute compounds with different boiling points. nih.gov
MS Ionization Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching. lcms.cz
MS Detector Quadrupole or Time-of-Flight (TOF)Mass analyzer to separate ions based on their mass-to-charge ratio.

This table outlines representative GC-MS parameters for the analysis of a derivatized form of this compound.

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the main mobile phase. nih.govshimadzu.com SFC offers advantages such as faster analysis and reduced organic solvent consumption compared to HPLC. shimadzu.com It is typically performed in a normal-phase mode, making it well-suited for separating polar compounds. nih.gov

For the analysis of acidic compounds like this compound, the mobile phase often requires the addition of a polar organic co-solvent (modifier), such as methanol, to increase its solvating power. nih.gov Furthermore, to prevent poor peak shapes (tailing) caused by the interaction of the acidic analyte with the stationary phase, a small amount of an acidic additive like formic acid or phosphoric acid is often included in the modifier. nih.gov This ensures the analyte remains in a neutral state, leading to improved chromatographic performance.

ParameterTypical ConditionPurpose
Mobile Phase Supercritical CO2 with a Methanol modifierCO2 is the primary mobile phase; methanol modifies polarity for elution. nih.gov
Additive 0.1% Formic Acid or Acetic Acid in MethanolSuppresses analyte ionization to prevent peak tailing. nih.gov
Stationary Phase Polar columns (e.g., Silica, Diol, Amino)Provides retention for polar analytes in normal-phase mode. nih.gov
Flow Rate 2-4 mL/minTypical flow rate for analytical SFC.
Back Pressure 100-150 barMaintains the CO2 in a supercritical state.
Column Temperature 40-60 °CInfluences fluid density and solvating power.
Detection UV or Mass Spectrometry (MS)UV is common; MS provides structural information.

This table summarizes typical starting conditions for developing an SFC method for this compound.

Hyphenated Techniques for Structural Confirmation and Trace Analysis

To achieve unambiguous structural identification and detect minute quantities of the compound in complex samples, chromatographic systems are often coupled with powerful detectors, primarily mass spectrometers.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and selective technique for quantifying trace levels of a compound in a complex matrix and for confirming its identity. nih.govnih.gov The HPLC system first separates the components of the mixture. The analyte of interest, this compound, then enters the tandem mass spectrometer.

In the MS/MS instrument, a specific precursor ion (or parent ion), which corresponds to the protonated or deprotonated molecule ([M+H]+ or [M-H]−), is selected. This ion is then fragmented through collision-induced dissociation (CID) to produce characteristic product ions (or daughter ions). The instrument monitors one or more of these specific precursor-to-product ion transitions in a mode called Multiple Reaction Monitoring (MRM). nih.gov This process is highly specific, as it requires a compound to have both the correct retention time and the specific mass transition, thus minimizing interference from matrix components and providing reliable quantification at very low levels. mdpi.com

ParameterTypical ConditionPurpose
LC System UPLC/UHPLCProvides fast separation with high resolution.
Ionization Source Electrospray Ionization (ESI), Negative ModeESI is a soft ionization technique suitable for polar molecules; negative mode is ideal for acidic compounds ([M-H]−).
Precursor Ion (Q1) m/z 179.07Selects the deprotonated molecule of this compound.
Product Ion(s) (Q3) e.g., m/z 135.08 (loss of CO2), m/z 164.05 (loss of CH3)Specific fragments used for confirmation and quantification in MRM mode.
Collision Gas ArgonInert gas used to induce fragmentation in the collision cell.
Analysis Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantitative analysis. nih.gov

This table illustrates hypothetical LC-MS/MS parameters for the trace analysis and confirmation of this compound.

While MS is excellent for determining molecular weight and fragmentation patterns, it can sometimes struggle to differentiate between isomers that produce similar mass spectra. Positional isomers, such as this compound and 4-ethyl-3-methoxybenzoic acid, can be particularly challenging. In these cases, hyphenated techniques that provide orthogonal structural information are invaluable.

Gas Chromatography-Infrared Spectroscopy (GC-IR) couples a gas chromatograph with an infrared spectrometer. As each separated compound elutes from the GC column, its vapor-phase infrared spectrum is recorded. The IR spectrum provides information about the functional groups and their environment within the molecule. Isomers often have distinct IR spectra, especially in the "fingerprint" region (below 1500 cm-1), allowing for their unambiguous identification. nih.gov For example, the substitution pattern on the benzene (B151609) ring affects the C-H out-of-plane bending vibrations, which can help distinguish between the 1,2,4-trisubstituted pattern of this compound and other substitution patterns. nih.gov

Gas Chromatography-Nuclear Magnetic Resonance (GC-NMR) is a less common but extremely powerful technique that provides the complete NMR spectrum of each compound as it elutes from the GC. NMR spectroscopy gives detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule. This allows for the definitive elucidation of the compound's structure, including the precise positions of the ethyl and methoxy (B1213986) groups on the benzene ring, making it an ultimate tool for distinguishing elusive isomers.

Environmental Transformation Pathways of 3 Ethyl 4 Methoxybenzoic Acid Academic Perspective

Photodegradation Studies under Simulated Environmental Conditions

No information was found regarding the photodegradation of 3-ethyl-4-methoxybenzoic acid. Consequently, there are no data available on the identification of its photolytic by-products or the kinetic modeling of its photochemical decay.

Microbial Biotransformation and Biodegradation Research

There is a lack of specific research on the microbial biotransformation and biodegradation of this compound. Therefore, information on its microbial degradation pathways, resulting metabolites, and the enzyme systems involved in its biotransformation is not available.

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Systems

No studies detailing the abiotic degradation mechanisms of this compound in either aquatic or terrestrial environments were identified.

Due to the absence of research data for this compound in the specified areas, no data tables or detailed research findings can be provided.

Hydrolysis and Oxidation Processes

No published studies were found that investigate the hydrolysis and oxidation processes of this compound under environmentally relevant conditions. Therefore, no data on its rate of degradation through these pathways can be provided.

Future Research Directions and Unexplored Academic Avenues for 3 Ethyl 4 Methoxybenzoic Acid

Discovery of Novel Synthetic Methodologies

The synthesis of 3-ethyl-4-methoxybenzoic acid and its analogs is an area ripe for innovation. Current industrial preparations of similar benzoic acids often rely on the catalytic, liquid-phase oxidation of corresponding toluene (B28343) derivatives. wikipedia.org Future research could pivot towards more efficient, safer, and environmentally benign synthetic routes.

Key avenues for exploration include:

Greener Oxidation Techniques: Research into novel catalytic systems that use more sustainable oxidants, such as molecular oxygen or hydrogen peroxide, could offer a significant improvement over traditional methods that may use reagents like potassium permanganate (B83412). scispace.comgoogle.com The development of heterogeneous catalysts, such as metal-organic frameworks (MOFs) or functionalized magnetic nanoparticles, could facilitate easier separation and recycling, reducing waste and cost. nih.govresearchgate.net

Continuous-Flow Synthesis: Shifting from batch processing to continuous-flow reactors for the oxidation of the precursor, 3-ethyl-4-methoxytoluene, could enhance safety, particularly when using high-pressure oxygen, and improve product consistency and yield. scispace.com

Carbon Dioxide as a Feedstock: An innovative and sustainable approach would be the development of methods that utilize carbon dioxide (CO₂) as the carboxylating agent. Future work could explore the electrochemical or photochemical carboxylation of a suitable 3-ethyl-4-methoxyphenyl precursor, directly incorporating CO₂ to form the desired acid. researchgate.net

One-Pot Multi-Step Syntheses: Designing one-pot procedures where sequential modifications can be performed without isolating intermediates would represent a significant advance in efficiency. acs.org For instance, a process could involve the initial formation of the aromatic ring followed by sequential ethylation, methoxylation, and carboxylation in a single reaction vessel.

Advanced Computational Modeling for Structure-Reactivity Correlations

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, offering a pathway to accelerate discovery. For this compound, advanced computational modeling, particularly using Density Functional Theory (DFT), can illuminate structure-reactivity relationships before extensive lab work is undertaken. researchgate.netacs.org

Future computational studies could focus on:

Predicting Physicochemical Properties: Modeling can be used to accurately predict key properties such as acidity (pKa), bond dissociation energies, and electron distribution. This would clarify how the interplay between the electron-donating ethyl and methoxy (B1213986) groups influences the reactivity of the carboxylic acid and the aromatic ring. researchgate.net

Elucidating Reaction Mechanisms: Computational models can map the energy landscapes of potential reactions. For example, modeling can reveal the transition states and intermediates involved when this compound acts as a co-catalyst in reactions like the Michael addition or interacts with metal catalyst surfaces. acs.orgrsc.orgresearchgate.net

Simulating Spectroscopic Data: Predicting NMR, IR, and Raman spectra for the compound and its potential derivatives can aid in their experimental identification and characterization. researchgate.net

Designing Novel Catalysts: By simulating the interaction of this compound with various catalytic surfaces or active sites, researchers can rationally design new catalysts for its synthesis or its use in further transformations.

Development of New Derivatives with Tunable Chemical Properties

The true potential of this compound lies in its capacity as a versatile building block for the synthesis of new derivatives with tailored functionalities. ontosight.aiontosight.aiontosight.ai The existing functional groups—the carboxylic acid, the methoxy group, and the aromatic ring—are all amenable to chemical modification, allowing for the fine-tuning of electronic, physical, and biological properties.

Future research can systematically explore derivatization reactions to create a library of novel compounds. The carboxylic acid moiety is a prime target for transformations into esters, amides, and acyl halides, which are themselves valuable intermediates. ncert.nic.in The aromatic ring is susceptible to electrophilic substitution reactions, enabling the introduction of nitro, halogen, or sulfonic acid groups that can drastically alter the molecule's properties.

The following interactive table details potential derivatization pathways and their impact on the molecule's characteristics.

Reaction TypeTarget SiteTypical ReagentsResulting Functional GroupPotential Tunable Property
EsterificationCarboxylic AcidAlcohol (e.g., Ethanol), Acid CatalystEster (-COOR)Increased volatility, altered solubility, fragrance/flavor applications. nist.gov
AmidationCarboxylic AcidAmine (e.g., Aniline), Coupling Agent (DCC)Amide (-CONHR)Introduction of H-bonding sites, precursor for polymers (polyamides), biological activity. rasayanjournal.co.in
NitrationAromatic RingHNO₃, H₂SO₄Nitro (-NO₂)Increased electron-withdrawing character, precursor for amino group.
HalogenationAromatic RingBr₂, FeBr₃Halogen (e.g., -Br)Introduction of a site for cross-coupling reactions (e.g., Suzuki, Heck).
DemethylationMethoxy GroupBBr₃Hydroxyl (-OH)Creates a phenolic group, alters acidity and H-bonding capability.
ReductionCarboxylic AcidLiAlH₄Alcohol (-CH₂OH)Removes acidic proton, introduces new reactive site.

Integration into Supramolecular Chemistry and Materials Science

The self-assembly of molecules into highly ordered, functional superstructures is a cornerstone of modern materials science. The structural motifs of this compound make it an excellent candidate for integration into such systems.

Supramolecular Assembly: The carboxylic acid group is a well-established driver of self-assembly through robust and directional hydrogen bonding. nih.govnih.gov Future studies could explore how this compound forms predictable supramolecular synthons, such as dimers or catemers, and how these can be used to construct complex 1-D, 2-D, or 3-D networks. nih.gov The interplay of hydrogen bonds with other non-covalent interactions, like π-π stacking of the benzene (B151609) rings, could lead to novel crystalline materials with unique properties. nih.gov

Advanced Polymer Precursors: Benzoic acid derivatives are valuable monomers for high-performance polymers. researchgate.net By adding a polymerizable group (e.g., a vinyl or ethynyl (B1212043) group) to the this compound scaffold, it can be transformed into a functional monomer. Polymerization could yield advanced polyesters or polyamides with tailored thermal stability, solubility, and optical properties. researchgate.netcore.ac.uk

Guest-Host Chemistry: Research could investigate the inclusion of this compound as a guest molecule within the crystalline cavities of host polymers like syndiotactic polystyrene. mdpi.com This could lead to the development of novel composite materials where the properties of the guest (e.g., for controlled release applications) are modulated by the polymer matrix.

Functional Nanomaterials: The compound could be used to functionalize the surface of nanoparticles (e.g., magnetic Fe₃O₄ or silica). nih.gov Such surface modification can create heterogeneous catalysts with both acidic and hydrogen-bonding capabilities, or impart specific solubility and targeting properties to nanocarriers. nih.gov

Exploration of its Role in Complex Chemical Systems and Reaction Networks

Beyond its identity as a single molecule, the future of research on this compound lies in understanding its dynamic role within complex chemical environments.

Organocatalysis: The ability of benzoic acids to act as co-catalysts is an emerging area of interest. rsc.org Research could investigate whether this compound can accelerate key organic reactions by acting as a proton shuttle or by stabilizing transition states through hydrogen bonding. DFT calculations could guide the discovery of reactions where it might display catalytic activity. rsc.org

Reaction Network Mapping: The compound can be viewed as a node in a larger reaction network. Future work could map its potential transformations into various derivatives and its degradation pathways. This approach, similar to metabolic pathway analysis in biology, could identify key synthetic intermediates and predict potential byproducts in complex reaction mixtures. researchgate.net

Chemically Fueled Systems: A frontier of systems chemistry is the development of materials that exist out of equilibrium, powered by chemical fuels. The carboxylic acid group is a known participant in carbodiimide-driven reaction cycles that form transient, activated anhydrides. acs.org Investigating the incorporation of this compound into such cycles could lead to dynamic, self-assembling materials that can respond to chemical stimuli and exhibit life-like behaviors.

Interaction with Metal Complexes: The compound could serve as a substrate or a ligand in organometallic chemistry. Studies could explore its reactivity in metal-catalyzed C-H activation reactions or its ability to coordinate with metal centers to form novel catalysts with unique steric and electronic properties. researchgate.netnih.gov

Q & A

Q. What synthetic methodologies are recommended for 3-ethyl-4-methoxybenzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of this compound can be approached via Friedel-Crafts alkylation or ester hydrolysis. For example:

Friedel-Crafts Alkylation : Introduce the ethyl group to 4-methoxybenzoic acid using ethyl chloride and a Lewis acid catalyst (e.g., AlCl₃). Optimize temperature (e.g., 50–80°C) and solvent polarity (e.g., dichloromethane) to enhance regioselectivity .

Ester Hydrolysis : Synthesize the ethyl ester derivative first (e.g., ethyl 4-methoxybenzoate) and hydrolyze it under acidic or basic conditions. Monitor reaction progress via TLC or HPLC to avoid over-hydrolysis .

  • Key Considerations : Use databases like REAXYS or Pistachio to identify analogous pathways and validate feasibility .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Expect signals at δ ~1.2–1.4 ppm (triplet, -CH₂CH₃), δ ~3.8–4.0 ppm (singlet, -OCH₃), and δ ~7.5–8.0 ppm (aromatic protons). Compare with NIST reference data for 4-methoxybenzoic acid derivatives .
  • ¹³C NMR : Carboxylic acid carbon (~170 ppm), methoxy carbon (~55 ppm), and ethyl carbons (~15–35 ppm).
  • Mass Spectrometry : Look for molecular ion peaks at m/z 194 (C₁₀H₁₂O₃) and fragmentation patterns indicative of ethyl and methoxy groups.
  • Purity Analysis : Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites. The methoxy group (-OCH₃) is ortho/para-directing, while the ethyl group (-CH₂CH₃) exerts steric hindrance, favoring para-substitution .
  • Machine Learning : Train models on databases like Pistachio_RingBreaker to predict regioselectivity and byproduct formation under varying conditions (e.g., solvent, catalyst) .
  • Case Study : Analogous studies on 3-fluoro-4-methoxybenzoic acid show that substituent electronegativity impacts reaction pathways; similar principles apply here .

Q. How do steric and electronic effects of the ethyl and methoxy groups influence solubility and crystallinity?

  • Methodological Answer :
  • Solubility :
  • Polar Solvents (e.g., DMSO) : The carboxylic acid and methoxy groups enhance solubility via H-bonding. Ethyl groups reduce polarity, necessitating solvent screening (e.g., ethanol/water mixtures) .
  • LogP Prediction : Use software like MarvinSketch to estimate logP (~1.8–2.2), indicating moderate lipophilicity.
  • Crystallinity :
  • X-ray diffraction studies on similar compounds (e.g., 4-hydroxy-3-methoxybenzoic acid) reveal that ethyl groups disrupt crystal packing, reducing melting points compared to unsubstituted analogs .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity for pharmaceutical intermediates?

  • Methodological Answer :
  • Chiral Resolution : Use enzymatic resolution (e.g., lipases) or chiral stationary phases in HPLC to separate enantiomers.
  • Process Optimization :
  • Catalyst Loading : Reduce AlCl₃ usage in Friedel-Crafts reactions to minimize racemization.
  • Temperature Control : Maintain <60°C during ester hydrolysis to prevent thermal degradation .
  • Case Study : Scaling 3-fluoro-4-methoxybenzoic acid for Alzheimer’s drug intermediates required iterative recrystallization to achieve >99% enantiomeric excess .

Data Contradictions and Resolution

  • Synthetic Yield Variability :
    • Evidence : Some routes (e.g., ester hydrolysis ) report higher yields (>80%) than Friedel-Crafts methods (~50–60%) .
    • Resolution : Optimize catalyst recycling or switch to microwave-assisted synthesis to improve efficiency.

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